molecular formula C16H17N3O3S B5695886 methyl 2-[(pyrazin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 6112-98-7

methyl 2-[(pyrazin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B5695886
CAS No.: 6112-98-7
M. Wt: 331.4 g/mol
InChI Key: GIGQMJQDQGIONU-UHFFFAOYSA-N
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Description

Methyl 2-[(pyrazin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a synthetic small molecule featuring a cyclohepta[b]thiophene scaffold substituted with a methyl ester group at position 3 and a pyrazine-2-carbonylamide moiety at position 2. Its molecular formula is C₁₆H₁₆N₃O₃S, with a molecular weight of 330.38 g/mol. The compound is structurally derived from its precursor, methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS: 184174-81-0, ), via acylation with pyrazine-2-carbonyl chloride.

The cyclohepta[b]thiophene core confers conformational flexibility, while the pyrazine ring introduces a heteroaromatic system capable of hydrogen bonding and π-π interactions. Such structural features are critical in medicinal chemistry, particularly for targeting viral polymerases (as seen in related compounds, ) or enzymes requiring aromatic stacking.

Properties

IUPAC Name

methyl 2-(pyrazine-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-22-16(21)13-10-5-3-2-4-6-12(10)23-15(13)19-14(20)11-9-17-7-8-18-11/h7-9H,2-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGQMJQDQGIONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976639
Record name N-[3-(Methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]pyrazine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6112-98-7
Record name N-[3-(Methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]pyrazine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(pyrazin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of pyrazin-2-amine with a suitable thiophene derivative under controlled conditions. The reaction is often mediated by catalysts such as titanium tetrachloride (TiCl4) to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(pyrazin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazine ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Sodium Channel Modulation

One of the significant applications of this compound lies in its ability to modulate sodium channels, specifically the Nav1.8 channel, which is crucial for pain signaling in nociceptors. Research has indicated that pyrazine derivatives can selectively inhibit this channel, making them potential candidates for developing analgesics with fewer side effects compared to traditional pain medications .

2. Pain Management

The modulation of sodium channels presents a promising avenue for treating various pain types, including:

  • Acute Pain : Immediate pain response following injury or surgery.
  • Chronic Pain : Long-lasting pain that persists beyond normal healing time.
  • Neuropathic Pain : Pain resulting from nerve damage or dysfunction.
  • Inflammatory Pain : Pain associated with inflammation in tissues.

The selective targeting of Nav1.8 can lead to effective pain relief with reduced risk of adverse effects associated with broader-spectrum sodium channel blockers .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of pyrazine derivatives, including methyl 2-[(pyrazin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, in preclinical models:

  • Study on Analgesic Effects : A study demonstrated that compounds similar to this compound significantly reduced pain responses in rodent models of inflammatory and neuropathic pain .
  • Mechanistic Insights : Research indicates that these compounds inhibit the Nav1.8 channel more effectively than other sodium channels, which correlates with their analgesic properties. This specificity is critical for minimizing side effects commonly seen with less selective sodium channel blockers .

Mechanism of Action

The mechanism of action of methyl 2-[(pyrazin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of cyclohepta[b]thiophene derivatives modified at the 2-amino position. Below is a comparative analysis of structurally related analogs, focusing on substituents, physicochemical properties, and biological activity.

Structural and Functional Comparison

Key Observations

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : Fluoro and chloro substituents (Compounds 21, 23, 24) enhance metabolic stability and target binding via hydrophobic interactions. For example, 2-fluorobenzoyl derivatives (Compound 21) achieved 100% yield and potent anti-influenza activity .
  • Heteroaromatic Moieties : The pyrazine group in the target compound may improve solubility and hydrogen-bonding capacity compared to phenyl or furan derivatives (Compounds 23, 47, 23). Pyrazine’s nitrogen atoms could mimic nucleobases, making it relevant for polymerase inhibition.
  • Ester Group : Methyl esters (target compound, ) generally exhibit higher metabolic stability than ethyl esters (Compounds 21–24, 47) due to reduced susceptibility to esterases.

Biological Activity: Anti-influenza activity is well-documented for analogs with fluorinated benzoyl groups (). The target compound’s pyrazine moiety may broaden antiviral efficacy or enable novel mechanisms.

Synthetic Accessibility: Acylation of the 2-amino precursor () with acyl chlorides is a standard route (Method B in ). Yields vary with substituent steric and electronic profiles (e.g., 46% for 2-chlorobenzoyl vs. 100% for 2-fluorobenzoyl).

Research Findings and Implications

Crystallography and Structural Validation

The SHELX software suite () has been critical in determining crystal structures of related compounds, such as Schiff base derivatives (). These studies confirm the cyclohepta[b]thiophene core adopts a distorted chair conformation , with substituent orientation influencing packing and stability .

Pharmacological Potential

While the target compound’s activity is unreported, structural analogs demonstrate:

  • Anti-influenza activity via disruption of viral polymerase assembly ().
  • Cytotoxic properties in thiophene-pyrimidine hybrids ().

The pyrazine group’s role in chelating metal ions or interacting with nucleic acids warrants further investigation.

Q & A

Basic: What are the standard synthetic routes for methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, a key precursor?

The amino-substituted thiophene precursor is synthesized via a one-pot Gewald reaction. Cycloheptanone reacts with methyl cyanoacetate and elemental sulfur in methanol under basic conditions (e.g., diethylamine), yielding the bicyclic thiophene core. Purification involves washing with ice-cold methanol to isolate the product as a light-yellow solid (85% yield). Characterization includes IR (NH, C=O stretches), ¹H/¹³C NMR (cycloheptane CH₂ signals at δ 1.71–2.69 ppm), and LC-MS (m/z 212 [M+H]⁺) .

Table 1: Key Reaction Parameters for Precursor Synthesis

ReagentRoleConditionsYield
CycloheptanoneCyclic ketone donorMethanol, reflux85%
Methyl cyanoacetateNitrile/ester sourceDiethylamine base-
Elemental sulfurSulfur incorporation12–24 hours-

Basic: How to optimize the acylation of the amino group with pyrazine-2-carbonyl chloride?

Acylation follows a modified Schotten-Baumann protocol. Dissolve the amino precursor in dry dichloromethane (DCM), add pyrazine-2-carbonyl chloride (1.2 eq), and reflux under nitrogen. Monitor completion via TLC. Quench with ice-water, extract with DCM, and purify via reverse-phase HPLC (MeCN:H₂O gradient). For analogous reactions (e.g., fluorobenzoyl chloride), yields reach 64% after ethanol recrystallization. Key challenges include moisture sensitivity and by-product formation from competing ester hydrolysis .

Methodological Tip: Use molecular sieves to absorb residual water and stabilize the acylating agent during reflux .

Basic: What spectroscopic techniques confirm the compound’s structure?

  • ¹H NMR: Identify the cycloheptane protons (multiplet, δ 1.60–3.10 ppm), methyl ester (singlet, δ 3.78 ppm), and amide NH (broad, δ 12.25 ppm) .
  • IR: Confirm C=O (1650–1680 cm⁻¹), NH (3300–3400 cm⁻¹), and C-O (1268 cm⁻¹) stretches .
  • LC-MS/HRMS: Verify molecular weight (e.g., m/z 390.1370 for analogous compounds) .

Advanced: How to address regioselectivity challenges during acylation?

Regioselectivity is influenced by steric hindrance and electronic effects. The amino group at position 2 of the thiophene ring is more nucleophilic than the ester carbonyl, favoring acylation at this site. To suppress competing reactions (e.g., ester hydrolysis):

  • Use anhydrous solvents and inert atmosphere .
  • Employ bulky acylating agents (e.g., pentafluorobenzoyl derivatives) to sterically block undesired sites .
  • Monitor reaction progress with ¹H NMR to detect intermediates (e.g., unreacted amino signals at δ 3.78 ppm) .

Advanced: How to resolve NMR data contradictions from cycloheptane ring dynamics?

The cycloheptane ring’s conformational flexibility leads to split signals in NMR. Strategies include:

  • Variable Temperature (VT) NMR: Cool to –40°C to slow ring flipping, resolving overlapping signals .
  • 2D NMR (COSY, NOESY): Assign coupling between adjacent protons (e.g., δ 1.80–2.75 ppm) and confirm spatial proximity of CH₂ groups .
  • Computational Modeling: Compare experimental shifts with DFT-calculated values for chair-like vs. boat-like conformers .

Advanced: How to design bioactivity assays for the pyrazine-modified compound?

  • Antibacterial Testing: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions in Mueller-Hinton broth and incubate at 37°C for 18–24 hours .
  • Mechanistic Studies:
    • Membrane Permeability: Use fluorescent probes (e.g., SYTOX Green) to assess disruption.
    • Enzyme Inhibition: Screen against bacterial enoyl-ACP reductase (FabI) via NADH oxidation assays .

Table 2: Example Bioactivity Data for Analogous Compounds

CompoundMIC (S. aureus)MIC (E. coli)FabI IC₅₀
Analog A2 µg/mL>64 µg/mL0.8 µM
Analog B4 µg/mL32 µg/mL1.5 µM

Advanced: How to analyze synthetic yield discrepancies across methods?

Contradictions arise from:

  • Purification Method: Reverse-phase HPLC (e.g., 67% yield) vs. recrystallization (e.g., 47% yield) .
  • Acylating Agent Reactivity: Pyrazine-2-carbonyl chloride (lower yield due to steric hindrance) vs. succinic anhydride (higher yield via in situ activation) .
  • Solvent Polarity: DCM (non-polar, slow reaction) vs. THF (polar aprotic, faster but risk hydrolysis) .

Mitigation: Optimize equivalents of acylating agent (1.2–1.5 eq) and use catalytic DMAP to enhance reactivity .

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